molecular formula C12H9BFNO B8627702 Pyridine, 3-(5-fluoro-2,1-benzoxaborol-1(3H)-yl)-

Pyridine, 3-(5-fluoro-2,1-benzoxaborol-1(3H)-yl)-

Cat. No.: B8627702
M. Wt: 213.02 g/mol
InChI Key: VSMBBUHKOYKSLI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pyridine, 3-(5-fluoro-2,1-benzoxaborol-1(3H)-yl)- is a useful research compound. Its molecular formula is C12H9BFNO and its molecular weight is 213.02 g/mol. The purity is usually 95%.
BenchChem offers high-quality Pyridine, 3-(5-fluoro-2,1-benzoxaborol-1(3H)-yl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Pyridine, 3-(5-fluoro-2,1-benzoxaborol-1(3H)-yl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C12H9BFNO

Molecular Weight

213.02 g/mol

IUPAC Name

3-(5-fluoro-3H-2,1-benzoxaborol-1-yl)pyridine

InChI

InChI=1S/C12H9BFNO/c14-11-3-4-12-9(6-11)8-16-13(12)10-2-1-5-15-7-10/h1-7H,8H2

InChI Key

VSMBBUHKOYKSLI-UHFFFAOYSA-N

Canonical SMILES

B1(C2=C(CO1)C=C(C=C2)F)C3=CN=CC=C3

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 3-bromopyridine (731 mg, 4.63 mmol) in THF (5 mL) was added isopropylmagnesium chloride (1 M in THF; 2.3 mL) at room temperature under nitrogen atmosphere, and the mixture was stirred for 1 h. To the mixture was added compound 6 (1.11 g, 4.63 mmol) in THF (4 mL), and the mixture was stirred at room temperature overnight. Water was added and the pH was adjusted to 7 with 1 N HCl. Then the mixture was extracted with ethyl acetate. The solvent was removed under reduced pressure, and the residue was dissolved in THF (30 mL). To the mixture was added 1 N HCl (10 mL), and the mixture was refluxed overnight. The pH was adjusted to 7 with aqueous NaHCO3 and the mixture was extracted with ethyl acetate. The organic layer was washed with brine and dried over anhydrous Na2SO4. The solvent was removed under reduced pressure and the residue was recrystallized from i-Pr2O to afford compound 15 (76 mg, 7.7%): mp 210-212° C.; 1H NMR (300 MHz, DMSO-d6) δ 4.94 (s, 2H), 6.9-7.1 (m, 2H), 7.36 (br s, 1H), 7.66 (dd, J=6.7, 5.3 Hz, 1H), 8.19 (d, J=6.7 Hz, 1H), 8.24 (br s, 1H), 8.64 (d, J=5.3 Hz, 1H): ESI-MS m/z 214 (M+H)+; Anal (C12H9BFNO.0.6H2O)C, H, N.
Quantity
731 mg
Type
reactant
Reaction Step One
Quantity
2.3 mL
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
1.11 g
Type
reactant
Reaction Step Two
Name
Quantity
4 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
7.7%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.